molecular formula C14H26F2N4O4Si2 B1193330 NUC041

NUC041

Cat. No.: B1193330
M. Wt: 408.55
InChI Key: YILNROOJILNAPQ-VTWNZUCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NUC041, chemically known as 3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine, is an innovative prodrug designed to enhance the pharmacological properties of the active compound NUC013, a DNA methyltransferase (DNMT) and ribonucleotide reductase (RNR) inhibitor . This prodrug strategy addresses the inherent instability and short half-life of 5-azacytosine-based nucleosides like NUC013 by conjugating trimethylsilanol (TMS) groups to the sugar moiety, rendering the molecule hydrophobic . When formulated in a protective hydrophobic vehicle and administered, this compound is hydrolyzed upon contact with blood to release the active nucleoside, NUC013 . This approach significantly extends the half-life of the released NUC013, facilitating prolonged exposure in research models . In vivo studies have demonstrated that this compound leads to significant tumor growth inhibition and regression in xenograft models of non-small cell lung cancer (NSCLC), an effect potentially mediated by the derepression of the tumor suppressor gene p53 and subsequent activation of natural killer (NK) cells . This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H26F2N4O4Si2

Molecular Weight

408.55

IUPAC Name

3',5'-Di-trimethylsilyl-2',2'-difluoro-5-azadeoxycytidine

InChI

InChI=1S/C14H26F2N4O4Si2/c1-25(2,3)9(21)8-14(23,26(4,5)6)13(15,16)10(24-8)20-7-18-11(17)19-12(20)22/h7-10,21,23H,1-6H3,(H2,17,19,22)/t8-,9?,10-,14+/m1/s1

InChI Key

YILNROOJILNAPQ-VTWNZUCVSA-N

SMILES

OC([Si](C)(C)C)[C@@H]1[C@@](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)([Si](C)(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NUC-041;  NUC 041;  NUC041

Origin of Product

United States

Preclinical Pharmacological and Formulation Research of Nuc041

Pharmacokinetic Profiling Methodologies in Preclinical Models

Preclinical pharmacokinetic (PK) profiling is crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated within the body, providing essential data for drug development nih.govnih.govnih.gov. For NUC041, these studies have involved both in vitro assessments and in vivo animal models to characterize its behavior and the release of its active form, NUC013.

Assessment of NUC013 Release from this compound in vitro

In vitro studies were conducted to confirm the efficient release of NUC013 from its prodrug, this compound. This compound was designed with trimethylsilanol (B90980) (TMS) moieties at the 3′ and 5′ positions of the sugar moiety of NUC013, rendering it hydrophobic and protecting it from deamination and hydrolysis in a hydrophobic vehicle nih.govchemicalbook.com. Upon contact with blood or an aqueous environment, these TMS moieties are readily hydrolyzed to release NUC013 nih.govchemicalbook.com.

Feasibility studies were initially performed with NUC025, a TMS prodrug of 5-azacytidine (B1684299), which demonstrated efficient hydrolysis and release of 5-azacytidine in saline at 20 °C, measured by spectrophotometry nih.gov. The efficient release of NUC013 from this compound was further corroborated by comparing the GI50 (half-maximal growth inhibitory concentration) values of this compound and NUC013 in two different cell lines, which were found to be comparable nih.gov. This similarity in GI50 values confirmed that this compound effectively releases the active nucleoside NUC013 in vitro nih.gov.

Pharmacokinetic Studies in Animal Models: Methodological Approaches

Pharmacokinetic studies in animal models are fundamental to predicting drug exposure and guiding dose optimization in preclinical development nih.gov. For this compound, studies were primarily conducted in mice. Methodological approaches in these studies typically involve monitoring the concentration of the parent drug and its metabolites over time in biological matrices like plasma nih.gov.

General methodologies for preclinical PK studies often include:

In vivo models: These models reflect the combined effects of absorption, distribution, metabolism, and elimination (ADME) nih.govnih.gov. Rodents are commonly used for obtaining preliminary pharmacokinetic data.

Blood Sampling: Serial blood sampling from small animals, while logistically challenging, can be facilitated by automated systems, allowing for the collection of ADME information from a single animal over extended periods.

Analytical Methods: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method used for quantifying drug compounds and their metabolites in plasma samples.

For this compound, specific studies involved intravenous (IV) and intramuscular (IM) administration in mice to evaluate its pharmacokinetic profile and that of its released active metabolite, NUC013 nih.gov.

Comparative Pharmacokinetics of this compound Formulations and NUC013

A key objective of this compound's development was to improve the short half-life of NUC013, which is approximately 20.1 minutes when administered intravenously in mice nih.govchemicalbook.com. Comparative pharmacokinetic studies evaluated NUC013's half-life when derived from this compound formulated in different advanced delivery systems.

When this compound was formulated in a Lipid Nano-Emulsion (LNE) and administered intravenously, the half-life of NUC013 remained comparable to that of NUC013 administered IV directly nih.gov. However, a significant improvement was observed with the PEG-Phospholipid Depot (PPD) formulation. NUC013 derived from intramuscular this compound formulated in a PPD demonstrated a prolonged half-life of 3.4 hours nih.govchemicalbook.com. This represents a substantial increase compared to the intravenous administration of NUC013 alone.

The following table summarizes the comparative half-lives:

Analyte (Source)Administration RouteHalf-life (t½)Reference
NUC013Intravenous (IV)20.1 minutes nih.govchemicalbook.com
NUC013 (from this compound in LNE)Intravenous (IV)Comparable to NUC013 IV nih.gov
NUC013 (from this compound in PPD)Intramuscular (IM)3.4 hours nih.govchemicalbook.com

Further pharmacokinetic parameters were reported for this compound and NUC013 following intramuscular administration of this compound in a PEG-phospholipid depot to mice:

AnalyteCmax (ng/mL)Tmax (hr)t½ (hr)AUCINF (hr·ng/mL)MRTINF (hr)Reference
This compound42100.51.762612.6
NUC01313331.03.458135.1

This data indicates that the PPD formulation successfully prolonged the exposure to NUC013, a critical factor for its therapeutic efficacy nih.gov.

Advanced Formulation Strategies for this compound

The development of this compound as a prodrug was intrinsically linked to its formulation. NUC013's instability and short half-life necessitated a prodrug approach where this compound, being hydrophobic, could be packaged in hydrophobic vehicles to protect it from degradation nih.govchemicalbook.com. This led to the investigation of advanced delivery systems.

Development and Evaluation of Lipid Nano-Emulsion (LNE) Formulations

Lipid Nano-Emulsions (LNEs) were explored as a formulation strategy for this compound. Nanoemulsions are kinetically stable systems with droplet diameters typically ranging from 20 to 200 nm, offering advantages such as increased surface area and enhanced transport of active compounds. They are composed of oil, water, and an emulsifier, and can be developed to improve the solubility and bioavailability of lipophilic drugs.

For this compound, LNE formulations were designed to protect the prodrug from deamination and hydrolysis until it came into contact with blood, allowing for the controlled release of NUC013 nih.govchemicalbook.com. While the LNE formulation allowed for intravenous administration, pharmacokinetic studies showed that the half-life of NUC013 remained similar to that of directly administered NUC013 nih.gov. General evaluation parameters for nanoemulsions include droplet size, polydispersity index (PDI), and stability over time.

Investigation of PEG-Phospholipid Depot (PPD) for Sustained Release

To further improve the half-life and achieve sustained release of NUC013, this compound was formulated in a PEG-phospholipid depot (PPD) for intramuscular (IM) injection nih.gov. Depot formulations are designed to prolong the action of a pharmacologically active agent by releasing it slowly from a reservoir at the site of administration, thereby limiting immediate systemic exposure and reducing administration frequency.

Phospholipids are highly suitable for such depots due to their biocompatibility and safety. The PPD formulation for this compound involved creating a hydrophobic matrix that would protect this compound and allow for its gradual hydrolysis to NUC013 over an extended period nih.govchemicalbook.com. The successful application of this strategy resulted in a significantly prolonged half-life of NUC013 (3.4 hours) compared to its intravenous administration (20.1 minutes) nih.govchemicalbook.com. This prolonged exposure to NUC013, achieved through the PPD formulation, was crucial for its enhanced efficacy in preclinical models nih.gov.

The development of phospholipid-based depots often involves preparing drug-loaded liposomes and controlling their aggregation, for instance, by mixing negatively charged vesicles with divalent cations, to modulate drug release and retention at the injection site.

Stability Assessments of this compound Formulations in Research Settings

The design of this compound as a prodrug directly addresses the stability challenges associated with its parent compound, NUC013. NUC013, being a 5-azanucleoside, is susceptible to deamination and hydrolysis, leading to a short half-life. nih.gov this compound was specifically engineered to be hydrophobic through the conjugation of trimethylsilanol moieties, enabling its formulation in hydrophobic vehicles. This structural modification provides a protective environment, shielding the molecule from enzymatic and chemical degradation. nih.gov

The efficacy of this prodrug strategy in enhancing stability is evidenced by the significantly prolonged half-life of NUC013 when released from this compound formulated in a pegylated-phospholipid depot. The half-life increased from 20.1 minutes for intravenously administered NUC013 to 3.4 hours when NUC013 was derived from intramuscular this compound in the PPD formulation. nih.govchemicalbook.com This substantial extension of the half-life directly indicates improved stability and sustained release characteristics of the this compound formulation in a research setting.

Preclinical Tolerability Assessment Methodologies in Animal Models

Preclinical tolerability assessments are fundamental to evaluating the potential effects of a compound before its evaluation in human studies. These assessments aim to characterize the safety and tolerability profile of a drug candidate. nih.gov For small molecules, standard regulatory preclinical studies typically involve at least two animal species, usually a rodent and a non-rodent. The selection of appropriate animal models is critical for extrapolating potential human effects. In vitro metabolic profiling can assist in identifying species whose metabolic profiles closely resemble that of humans.

Methodologies employed in preclinical tolerability studies include dose range-finding studies and Maximum Tolerated Dose (MTD) determinations, which assess acute or single-dose tolerability in at least two species. Short-term toxicity studies, ranging from two weeks to three months, are conducted, with their duration dependent on the proposed duration of clinical trials. During these studies, dose levels are progressively increased to define the MTD in both single-dose and repeat-dose regimens. Adherence to Good Laboratory Practice (GLP) principles is generally expected for toxicity studies. Comprehensive preclinical safety testing considers various factors, including the relevance of the animal species, age, physiological state, the method of delivery (including the route of administration), and the stability of the test material under the conditions of use. Animal models of disease can also provide valuable insights for identifying specific tolerability endpoints and optimizing formulations.

In the context of this compound, tolerability assessments revealed specific findings. In studies involving this compound treatment, mice experienced significantly more tumor ulceration compared to mice treated with NUC013 or saline controls. This ulceration was observed even at lower tumor volumes. nih.govchemicalbook.com Furthermore, the maximum tolerated dose (MTD) for this compound was determined in preclinical models. It was noted that the pegylated-phospholipid depot (PPD) vehicle itself, used for this compound formulation, led to a weight loss of 10.9% two days following its administration, indicating that the vehicle can contribute to tolerability observations. nih.gov

Table 1: Pharmacokinetic Half-life Data for NUC013 and this compound Formulations

Compound/FormulationAdministration RouteHalf-life (Mice)Source
NUC013Intravenous (IV)20.1 minutes nih.gov
NUC013 (derived from this compound in PPD)Intramuscular (IM)3.4 hours nih.govchemicalbook.com

Table 2: Preclinical Tolerability Observations for this compound

ObservationContextSource
Tumor ulcerationSignificantly more frequent in this compound-treated mice compared to NUC013 or saline controls, occurring at lower tumor volumes. nih.govchemicalbook.com
Vehicle-related weight lossPegylated-phospholipid depot (PPD) vehicle caused 10.9% weight loss two days post-administration. nih.gov

Mechanistic Investigations of Nuc041 at the Molecular and Cellular Levels

Primary Molecular Targets of NUC041 and its Active Metabolite NUC013

The therapeutic efficacy of this compound is primarily attributed to its active metabolite, NUC013, which exerts its effects through a dual mechanism involving the inhibition of key enzymes in cancer biology.

DNA Methyltransferase 1 (DNMT1) Inhibition and Depletion Mechanisms

NUC013 functions as a potent DNA methyltransferase (DNMT) inhibitor nih.govsciprofiles.comresearchgate.netonclive.comdntb.gov.uahodoodo.com. Specifically, NUC013 has been shown to decrease the levels of DNMT1 nih.gov. As a 5-azanucleoside, NUC013's incorporation into DNA leads to the inhibition of DNMTs, thereby promoting the re-expression of genes that have been silenced by hypermethylation researchgate.net. The depletion of DNMT1 is a critical mechanism, as it results in the demethylation and subsequent re-expression of hypermethylated tumor suppressor genes in subsequent cell generations. This epigenetic reprogramming ultimately leads to growth inhibition and apoptosis in cancer cells, typically within one to two replication cycles nih.gov.

Ribonucleotide Reductase (RNR) Inhibition Pathways

In addition to its role as a DNMT inhibitor, NUC013 is also recognized as a ribonucleotide reductase (RNR) inhibitor nih.govresearchgate.netonclive.comdntb.gov.ua. The structural similarity of NUC013's sugar moiety to that of gemcitabine, a well-established RNR inhibitor, underscores this mechanism researchgate.netesmed.org. Ribonucleotide reductase is an enzyme crucial for DNA synthesis, as it is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA wikipedia.org. By inhibiting RNR, NUC013 interferes with the production of these deoxyribonucleotides, thereby impeding tumor cell growth and survival researchgate.netesmed.orgwikipedia.org.

Epigenetic Derepression Mechanisms Induced by this compound

This compound's impact extends to broader epigenetic modifications, particularly through the derepression of silenced genes, which contributes significantly to its anti-tumor activity.

Re-expression of Tumor Suppressor Genes: Focus on TP53 Derepression

A notable epigenetic effect of this compound is the re-expression of tumor suppressor genes. Preclinical studies have indicated that tumor regression observed with this compound treatment in nude mice was likely mediated by the derepression of the tumor suppressor gene TP53 (also known as p53) nih.govsciprofiles.comnih.gov. TP53 is a pivotal tumor suppressor gene, frequently mutated in over 50% of human cancers libretexts.orgjackwestin.comatlasgeneticsoncology.org. It functions as a transcription factor, orchestrating cellular responses to various stresses by regulating the expression of target genes involved in cell cycle arrest, apoptosis, senescence, DNA repair, and metabolism genecards.org. The ability of this compound to derepress TP53 can lead to tumor cell apoptosis, contributing to its therapeutic potential esmed.orgesmed.orgresearchgate.net. The re-expression of hypermethylated tumor suppressor genes is a direct consequence of DNA hypomethylating agents nih.govresearchgate.net.

Global DNA Hypomethylation Studies in Preclinical Models

The inhibition of DNMT1 by NUC013, the active metabolite of this compound, intrinsically leads to DNA hypomethylation. This mechanism results in the re-expression of hypermethylated genes, including tumor suppressor genes researchgate.net. While specific studies detailing "global DNA hypomethylation" for this compound were not explicitly provided in the search results, the documented DNMT inhibition and the subsequent re-expression of epigenetically silenced genes, such as TP53, are direct indicators of its DNA hypomethylating activity in preclinical models researchgate.netnih.govresearchgate.net. This reversal of hypermethylation at CpG islands within gene promoters is a hallmark of DNMT inhibitor action and contributes to the observed anti-tumor effects nih.gov.

Immunomodulatory Mechanisms of this compound in Preclinical Contexts

Beyond its direct cytotoxic and epigenetic effects on cancer cells, this compound has demonstrated significant immunomodulatory capabilities in preclinical settings. This compound (also referred to as iMN041 in some studies) has been shown to act as an immunotherapeutic agent in syngeneic tumor mouse models esmed.orgesmed.orgresearchgate.netresearchgate.netesmed.org.

In a non-small cell lung cancer (NCI-H460) xenograft model, this compound-treated mice exhibited a notable inflammatory response within the tumors, which was hypothesized to be mediated by the upregulation of natural killer (NK) cells researchgate.netresearchgate.netesmed.orgresearchgate.net. Further characterization of this compound's immunomodulatory effects revealed a significant increase in granzyme B levels in NK and NKT cells, leading to enhanced tumor cell cytotoxicity by these immune populations esmed.orgesmed.org.

Furthermore, this compound treatment resulted in a significant increase in the ratios of CD8-T cells to regulatory T cells (Treg) and CD4-T cells to Treg cells, indicating a shift towards a more robust anti-tumor immune response esmed.orgesmed.orgesmed.org. Notably, this compound was observed to inhibit myeloid-derived suppressor cells (MDSCs) and lead to a decrease in Treg cell numbers, a distinct effect compared to decitabine (B1684300), another DNMT inhibitor, which has been shown to stimulate an increase in Treg cells esmed.orgesmed.orgesmed.org. This unique immunotherapeutic profile suggests that this compound may overcome some of the immunosuppressive effects associated with other DNMT inhibitors.

Additionally, treatment with this compound led to a reduction in tumor cells expressing MAGE-A, an antigen frequently elevated in Triple Negative Breast Cancer (TNBC) and a target of the activated immune system esmed.orgesmed.orgresearchgate.net. These immunomodulatory effects have been observed across various preclinical models of solid tumors, including non-small cell lung cancer, pancreatic cancer, renal cancer, and triple-negative breast cancer esmed.orgesmed.orgresearchgate.netresearchgate.net.

Table 2: Immunomodulatory Effects of this compound in Preclinical Models

Immune Cell/FactorEffect of this compound TreatmentReference
Natural Killer (NK) CellsUpregulation and enhanced granzyme B levels, increased tumor cell cytotoxicity researchgate.netresearchgate.netesmed.orgresearchgate.netesmed.org
Natural Killer T (NKT) CellsEnhanced granzyme B levels, increased tumor cell cytotoxicity esmed.orgesmed.org
CD8-T Cells / Regulatory T Cells (Treg) RatioSignificantly increased esmed.orgesmed.orgesmed.org
CD4-T Cells / Regulatory T Cells (Treg) RatioSignificantly increased esmed.orgesmed.orgesmed.org
Regulatory T (Treg) CellsDecreased numbers (distinct from decitabine) esmed.orgesmed.orgesmed.org
Myeloid-Derived Suppressor Cells (MDSCs)Inhibition esmed.orgesmed.org
MAGE-A expressing tumor cellsDepletion (suggesting immune system targeting) esmed.orgesmed.orgresearchgate.net

Activation and Recruitment of Natural Killer (NK) Cells

This compound has been shown to enhance the activity of Natural Killer (NK) cells. In a Renca syngeneic tumor mouse model, treatment with this compound resulted in a significant increase in granzyme B levels within NK cells. nih.govnih.gov This observation aligns with the hypothesis that this compound enhances NK cell activity, which was initially suggested by the marked inflammatory response and tumor ulceration observed in this compound-treated nude mice bearing non-small cell lung cancer xenografts. nih.govchemicalbook.com

The mechanism underlying NK cell activation and recruitment by this compound is partly linked to its ability to induce cellular senescence through the derepression of tumor suppressor genes like p53. nih.govchemicalbook.com Senescent cells are known to release a variety of signaling molecules as part of the Senescence-Associated Secretory Phenotype (SASP), including chemokines such as CCL2 and cytokines like IL-2, IL-15, and IL-18. These factors play a crucial role in the recruitment and activation of NK cells. nih.gov Once activated, NK cells infiltrate neoplastic lesions and are capable of eliminating senescent cancer cells upon recognizing NKG2D ligands displayed on their surface. nih.gov The activation and recruitment of NK cells are complex processes influenced by various cytokines and the phenotype of target cells, particularly their MHC class I expression.

Table 1: Impact of this compound on NK Cell Activity in Renca Syngeneic Tumor Model

Immune Cell TypeMeasured ParameterEffect of this compound vs. Vehicle ControlStatistical Significance (p-value)Source
NK cellsGranzyme BIncreased0.024 nih.govnih.gov

Modulation of Natural Killer T (NKT) Cells

Beyond its effects on conventional NK cells, this compound also modulates Natural Killer T (NKT) cells. Similar to NK cells, this compound treatment in the Renca syngeneic tumor mouse model led to a significant increase in granzyme B levels within NKT cells. nih.govnih.gov NKT cells are a distinct subset of T lymphocytes that share characteristics with both NK cells and T cells, acting as a bridge between the innate and adaptive immune systems. Upon activation, NKT cells rapidly produce a broad spectrum of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), and can indirectly modulate the function of NK cells and other T cell subsets. Their potent effector functions make them critical modulators in anti-tumor immune responses.

Table 2: Impact of this compound on NKT Cell Activity in Renca Syngeneic Tumor Model

Immune Cell TypeMeasured ParameterEffect of this compound vs. Vehicle ControlStatistical Significance (p-value)Source
NKT cellsGranzyme BIncreased0.004 nih.govnih.gov

Impact on T-cell Subsets: CD8-T to Regulatory T Cell (Treg) Ratios

This compound significantly influences the balance of T-cell subsets, particularly the ratio of cytotoxic CD8-T cells to immunosuppressive regulatory T cells (Tregs). In the Renca syngeneic tumor mouse model, this compound treatment resulted in significant increases in the ratios of CD8-T to Treg cells and CD4-T to Treg cells. nih.govnih.gov This is a notable finding, as this compound specifically led to a decrease in Treg cell numbers, a mechanism that distinguishes it from decitabine, another DNMTI, which has been observed to stimulate an increase in Treg cells. nih.gov

Treg cells are known to foster an immunosuppressive environment within tumors, hindering effective anti-tumor immunity. nih.gov A reduced CD8+/Treg ratio is often correlated with decreased survival in patients with certain malignancies, highlighting the importance of shifting this balance towards effector T cells. Conversely, an increased CD4+/CD8+ ratio can indicate enhanced immune function. The ability of this compound to decrease Treg populations and increase the CD8-T/Treg ratio suggests a favorable immunomodulatory profile for anti-tumor responses.

Table 3: Impact of this compound on T-cell Ratios in Renca Syngeneic Tumor Model

T-cell RatioEffect of this compound vs. Vehicle ControlStatistical Significance (p-value)Source
CD8-T to Treg cellsIncreased0.0026 nih.govnih.gov
CD4-T to Treg cellsIncreased0.022 nih.govnih.gov

Suppression of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that potently suppress immune responses. They accumulate in most cancer patients, contributing to tumor progression, immune evasion, and resistance to various cancer therapies. nih.gov this compound has been shown to significantly decrease the numbers of MDSCs in the Renca syngeneic tumor mouse model. nih.govnih.gov This suppression of MDSCs by this compound is a critical aspect of its immunotherapeutic action, as it reduces a key component of the immunosuppressive tumor microenvironment, thereby decreasing the likelihood of tumor immune escape. nih.gov

Table 4: Impact of this compound on Myeloid-Derived Suppressor Cells (MDSCs)

Immune Cell TypeMeasured ParameterEffect of this compound vs. Vehicle ControlStatistical Significance (p-value)Source
MDSCsCell countDecreased0.040 nih.govnih.gov

Analysis of Senescence-Associated Secretory Phenotype (SASP) and Immunological Cascades (e.g., CCL2, IL-2, IL-15, IL-18, NKG2D Ligands)

This compound's mechanism of action, particularly its role in derepressing tumor suppressor genes like p53, can lead to the induction of cellular senescence in tumor cells. nih.govchemicalbook.com Cellular senescence is a state of stable cell cycle arrest often accompanied by the Senescence-Associated Secretory Phenotype (SASP). SASP involves the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases into the tissue microenvironment.

Crucially, the SASP induced by this compound's action includes specific immunological mediators that contribute to anti-tumor immunity. These include chemokines such as CCL2 and cytokines like IL-2, IL-15, and IL-18. nih.gov These molecules are vital for the recruitment and activation of immune cells, particularly NK cells. nih.gov Furthermore, activated NK cells recognize and target senescent cancer cells through the interaction of their activating receptor NKG2D with stress-induced NKG2D ligands expressed on the surface of tumor cells. nih.gov Cytokines such as IL-2, IL-12, IL-15, and IL-18 are known to potentiate NKG2D receptor function and enhance its expression on NK cells and CD8+ T cells, thereby amplifying the anti-tumor immune response.

Cell Death Pathways Triggered by this compound in Preclinical Models

This compound induces cell death in preclinical tumor models, primarily through the activation of apoptotic pathways.

Apoptosis Induction

A key mechanism by which this compound exerts its anti-tumor effects is through the induction of apoptosis. It is hypothesized that this compound contributes to improved survival by derepressing tumor suppressor genes, such as TP53, which subsequently leads to tumor cell apoptosis. nih.gov In preclinical models, this compound formulated in a PEG-phospholipid depot (PPD) has been observed to shift the cellular balance within tumors, favoring cells undergoing apoptosis or senescence over actively replicating malignant cells. This ultimately results in tumor necrosis and regression. nih.gov

While specific detailed research findings on the precise apoptotic cascades triggered by this compound (e.g., caspase activation, DNA fragmentation patterns) were not extensively detailed in the provided search results for this compound itself, the general principle of apoptosis induction in preclinical models often involves characteristic morphological changes (e.g., cell shrinkage, membrane blebbing), DNA fragmentation, and the activation of caspase enzymes. The derepression of p53, a well-known tumor suppressor, is a strong indicator of apoptosis induction, as p53 plays a central role in initiating apoptotic pathways in response to cellular stress and DNA damage. nih.govnih.gov

Necrosis Observation in Tumor Microenvironments

Investigations into the mechanistic actions of this compound at the cellular level have revealed significant observations regarding its impact on tumor morphology and the tumor microenvironment, specifically the induction of necrosis. In preclinical studies utilizing NCI-H460 xenograft models of non-small cell lung cancer (NSCLC), treatment with this compound led to notable tumor regression. A distinctive finding in these models was the observation of increased tumor ulceration in this compound-treated mice compared to those treated with NUC013 or saline controls. This ulceration was evident at significantly lower tumor volumes in the this compound group.

Histopathological examination of these ulcerated tumors provided critical insights into the underlying cellular events. Analysis revealed foci of necrosis within the tumor mass, characterized by the presence of necrotic neoplastic epithelial cells alongside degenerate and karyorrhectic neutrophils. The surface of these tumors exhibited clear signs of ulceration. Furthermore, at the margins of the neoplasm, within bands of fibrous connective tissue, neutrophils were observed admixed with lymphocytes and plasma cells, indicative of an inflammatory response.

The observed tumor regression and necrosis are hypothesized to be mediated by the derepression of the tumor suppressor gene p53 and the subsequent activation of natural killer (NK) cells. This proposed mechanism is supported by existing literature highlighting the role of p53 in NK cell functional maturation and its ability to upregulate specific NKG2D ligands, thereby enhancing NK cell-mediated target recognition.

Beyond direct cellular effects, this compound, also referred to as iMN041 in some contexts, has demonstrated a unique immunotherapeutic profile that contributes to its anti-tumor activity and the observed necrosis. Studies in syngeneic tumor models have shown that this compound treatment significantly increases granzyme B expression in both NK and NKT cells, suggesting enhanced cytotoxic activity of these immune cells against tumor targets. Concurrently, this compound leads to a significant increase in the ratios of CD8-T cells to regulatory T cells (Treg) and CD4-T cells to Treg cells, indicating a shift towards a more robust anti-tumor immune response. Additionally, a decrease in myeloid-derived suppressor cells (MDSCs) has been noted, further contributing to the favorable immune environment. This activation of the host's immune system, particularly NK cells and cytotoxic T lymphocytes, can directly contribute to tumor cell death, including necrosis, as these immune cells eliminate malignant cells. The inflammation and ulceration observed in this compound-treated tumors are consistent with an activated immune response targeting the tumor.

The efficacy of this compound and its active metabolite NUC013 in inhibiting cancer cell growth has been quantified through cell viability assays, yielding half-maximal growth inhibitory concentrations (GI50 values) in various cancer cell lines.

Table 1: Half-maximal Growth Inhibitory Concentrations (GI50) of NUC013 and this compound

CompoundNSCLC NCI-H460 GI50 (µM)Colon Cancer HCT-116 GI50 (µM)
NUC0131.572.58
This compound1.612.80

The similar GI50 values between this compound and NUC013 further support the efficient conversion of the prodrug to its active form, enabling its therapeutic effects.

Table 2: Immunomodulatory Effects of this compound in Tumor Models

Immune Cell/ParameterEffect of this compound Treatment
Granzyme B in NK cellsIncreased
Granzyme B in NKT cellsIncreased
CD8-T/Treg ratioIncreased
CD4-T/Treg ratioIncreased
Myeloid-derived suppressor cells (MDSCs)Decreased

These findings collectively underscore that this compound's mechanism of action extends beyond direct DNA methyltransferase inhibition to include significant immunomodulatory effects that contribute to tumor regression and the observed necrotic changes within the tumor microenvironment.

Evaluation of Nuc041 Efficacy in Preclinical Disease Models

In Vitro Cell Line Studies of NUC041

In vitro studies are crucial for understanding the direct cellular effects of a compound, including its ability to inhibit cancer cell growth and its comparative activity against established therapeutic agents.

Tumor Cell Growth Inhibition in Various Cancer Cell Lines

This compound, through its conversion to NUC013, has demonstrated significant tumor cell growth inhibition across a broad spectrum of cancer cell lines. The active metabolite, NUC013, has been shown to inhibit growth in a greater number of tumor cell lines compared to decitabine (B1684300) within the NCI 60 cell line panel. nih.gov This suggests a wider spectrum of activity for NUC013. The half-maximal growth inhibitory concentration (GI50) of this compound was found to be comparable to that of NUC013 in vitro, confirming the efficient release and activity of the nucleoside from its prodrug form. nih.gov

Comparative Cellular Activity with NUC013 and Reference DNMT Inhibitors

NUC013 exhibits superior cellular activity when compared to established reference DNA methyltransferase (DNMT) inhibitors such as decitabine. In preclinical settings, NUC013 has been reported to be significantly safer and more effective than decitabine in xenograft models of human leukemia (HL-60) and colon cancer (LoVo). nih.gov This enhanced efficacy is further supported by NUC013's ability to inhibit growth in a broader range of tumor cell lines within the NCI 60 panel than decitabine. nih.gov The comparable in vitro GI50 values between this compound and NUC013 indicate that this compound effectively delivers the active DNMT inhibitory component, NUC013, to cancer cells. nih.gov

Table 1: Comparative In Vitro Activity of NUC013 vs. Decitabine

CompoundActivity Profile (NCI 60 Cell Line Panel)Xenograft Model Comparison
NUC013Inhibits growth in more tumor cell lines than Decitabine. nih.govSignificantly safer and more effective than Decitabine in human leukemia (HL-60) and colon cancer (LoVo) xenograft models. nih.gov
DecitabineInhibits growth in fewer tumor cell lines than NUC013. nih.govLess effective and less safe than NUC013 in human leukemia (HL-60) and colon cancer (LoVo) xenograft models. nih.gov

In Vivo Efficacy in Murine Xenograft Models

In vivo studies using murine xenograft models provide crucial insights into the anti-tumor efficacy of compounds within a living system, mimicking the complex tumor microenvironment.

Non-Small Cell Lung Cancer (NSCLC) Xenografts (e.g., NCI-H460)

In a murine xenograft model of human non-small cell lung cancer (NSCLC) using NCI-H460 cells, both NUC013 and this compound demonstrated significant anti-tumor efficacy. NUC013 treatment led to a significant inhibition of tumor growth and an improvement in survival. nih.govnih.gov this compound also resulted in significant tumor growth inhibition. nih.govnih.gov Notably, when this compound was formulated in a pegylated-phospholipid depot (PPD), it achieved prolonged exposure of tumor cells to NUC013, which translated into enhanced efficacy. nih.gov In some instances, this compound treatment led to tumor regression, with observed decreases in tumor volume ranging from 38% to 51%, accompanied by significant tumor ulceration and necrosis. nih.gov This regression was potentially mediated by the derepression of the tumor suppressor gene p53 and subsequent activation of natural killer (NK) cells. nih.govnih.gov

Table 2: Efficacy of this compound/NUC013 in NCI-H460 NSCLC Xenografts

CompoundTumor Growth InhibitionSurvival BenefitTumor RegressionNotes
NUC013Significant inhibition. nih.govnih.govImproved survival. nih.govnih.govNot explicitly stated for NUC013 alone.-
This compoundSignificant inhibition. nih.govnih.govNot significant due to per protocol euthanasia related to tumor ulceration. nih.govObserved in some mice (38-51% decrease in tumor volume), associated with ulceration and necrosis. nih.govEnhanced efficacy with PPD formulation due to prolonged NUC013 exposure. nih.gov

Triple-Negative Breast Cancer (TNBC) Xenografts (e.g., DU4475)

This compound (also referred to as iMN041 in some studies) has shown promising results in preclinical models of triple-negative breast cancer (TNBC). In mouse xenograft models utilizing the DU4475 TNBC cell line, this compound demonstrated significant inhibition of tumor growth. nih.govnih.gov Furthermore, treatment with this compound led to improved survival rates in the treated mice compared to vehicle control groups. nih.govnih.gov A significant decrease in MAGE-A positive tumor cells was observed in this compound-treated mice, suggesting these cells as a primary target of the activated immune system. nih.govnih.gov

Table 3: Efficacy of this compound in DU4475 TNBC Xenografts

Cancer TypeCell LineTumor Growth InhibitionSurvival BenefitAdditional Findings
TNBCDU4475Significant inhibition. nih.govnih.govImproved survival. nih.govnih.govSignificant decrease in MAGE-A positive tumor cells. nih.govnih.gov

Pancreatic Cancer Xenografts (e.g., SW1990, CFPAC-1)

The efficacy of this compound (iMN041) has also been evaluated in murine xenograft models of pancreatic cancer. Studies involving pancreatic cancer cell lines such as SW1990 and CFPAC-1 demonstrated that this compound treatment resulted in significantly lower tumor volumes compared to vehicle control mice. nih.govnih.gov In cases where a sufficient number of events allowed for assessment, treatment with this compound also led to significantly improved survival in these models. nih.govnih.gov This indicates this compound's potential therapeutic benefit in challenging pancreatic cancer settings.

Table 4: Efficacy of this compound in Pancreatic Cancer Xenografts

Cancer TypeCell LinesTumor Volume ReductionSurvival Benefit
Pancreatic CancerSW1990, CFPAC-1Significantly lower tumor volumes. nih.govnih.govSignificantly improved survival (where assessable). nih.govnih.gov

Renal Cancer Xenografts (e.g., 786-O, Caki-1)

This compound has demonstrated efficacy in preclinical models of renal cancer. In xenograft models utilizing human renal cancer cell lines, specifically 786-O and Caki-1, treatment with this compound resulted in significantly reduced tumor volumes. Furthermore, in instances where a sufficient number of events were observed, this compound treatment led to significantly improved survival rates in treated mice compared to vehicle control groups. nih.gov

Table 1: Efficacy of this compound in Renal Cancer Xenograft Models

Cell LineObserved EffectSignificance
786-OSignificantly lower tumor volumes; improved survival (where events sufficient)Significant nih.gov
Caki-1Significantly lower tumor volumes; improved survival (where events sufficient)Significant nih.gov

Hematologic Malignancy Models (e.g., Leukemia Xenografts, HL-60, CEM)

This compound has shown activity in mouse xenograft models representing hematogenous malignancies. nih.gov Studies have indicated its relevance in human leukemia xenograft models. chemicalbook.com While this compound is active in these models, specific detailed findings regarding its efficacy in HL-60 or CEM xenografts were not extensively detailed in the available research.

Colon Cancer Xenografts

In a xenograft model of human colon cancer using the LoVo cell line, this compound exhibited moderate efficacy. nih.gov When this compound, formulated in LNE, was administered intravenously for three consecutive days a week over three weeks in this model, it significantly inhibited the growth of LoVo tumors compared to saline controls during study days 27–30 (p < 0.05). nih.gov However, its efficacy in this model was noted to be less pronounced than that of its active metabolite, NUC013, which showed significant tumor inhibition over a longer period (study days 9 through 51) in the same model. nih.gov

Table 2: Efficacy of this compound in Colon Cancer Xenograft Models

Cell LineFormulationObserved EffectSignificant Inhibition Period (vs. Saline Control)
LoVoLNEModerate efficacy; significantly inhibited tumor growthStudy days 27–30 (p < 0.05) nih.gov

Syngeneic Mouse Model Studies (e.g., Renca Model)

The Renca syngeneic mouse model, derived from mouse renal adenocarcinoma cells, is a valuable immunocompetent model for studying renal cell carcinoma and evaluating novel immunotherapies. nih.govnih.gov this compound has been investigated in this model to characterize the antitumor immune responses it generates. nih.gov Tumors from mice implanted with the Renca cell line and treated with this compound were harvested and analyzed to assess immune cell populations and their responses. nih.gov

Investigation of Antitumor Immune Responses in Immunocompetent Models

In the Renca syngeneic mouse model, treatment with this compound induced significant changes in the tumor microenvironment's immune cell populations, indicative of an antitumor immune response. nih.gov Specifically, there was an observed increase in granzyme B expression in Natural Killer (NK) cells (p = 0.024) and Natural Killer T (NKT) cells (p = 0.004). nih.gov Furthermore, this compound treatment led to an increase in the ratios of CD8-T cells to regulatory T cells (Treg) (p = 0.0026) and CD4-T cells to Treg cells (p = 0.022). nih.gov Concurrently, a decrease in myeloid-derived suppressor cells (MDSCs) was observed (p = 0.040) when compared to vehicle controls. nih.gov These findings suggest that this compound mediates its effects, in part, through modulating the immune system to promote an antitumor response. nih.gov

Table 3: Antitumor Immune Responses in Renca Syngeneic Model (this compound Treatment)

Immune Cell Population / RatioObserved Change (vs. Vehicle Control)Significance
Granzyme B in NK cellsIncreasep = 0.024 nih.gov
Granzyme B in NKT cellsIncreasep = 0.004 nih.gov
CD8-T to Treg ratioIncreasep = 0.0026 nih.gov
CD4-T to Treg ratioIncreasep = 0.022 nih.gov
Myeloid-derived suppressor cells (MDSCs)Decreasep = 0.040 nih.gov

Histopathological Assessments of Tumor Response in Preclinical Models

Histopathological assessments in preclinical models treated with this compound have provided insights into the compound's impact on tumor tissue. In a non-small cell lung cancer (NSCLC) xenograft model, tumors from this compound-treated mice demonstrated substantial areas of ulceration and necrosis, with only a small region of neoplasia remaining. nih.gov This suggests significant tumor cell death and tissue damage. Additionally, analysis of tumor histology in NSCLC xenografts treated with this compound revealed a marked inflammatory response, hypothesized to be mediated by the upregulation of natural killer (NK) cells. nih.gov

Analysis of Tumor Regression and Volume Dynamics

This compound has induced tumor regression and significant changes in tumor volume dynamics across various preclinical models. In a non-small cell lung cancer xenograft model, two mice treated with 0.6 mg of this compound showed evidence of tumor regression, with a decrease in tumor volume ranging from 38% to 51% by day 34, following the onset of tumor ulceration at day 28. nih.gov In human colon cancer (LoVo) xenografts, this compound significantly inhibited tumor growth compared to saline controls between study days 27 and 30. nih.gov Furthermore, in xenograft models of renal cancer (786-O and Caki-1), this compound treatment led to significantly lower tumor volumes. nih.gov

Table 4: Summary of Tumor Regression and Volume Dynamics with this compound

Cancer Model (Cell Line)Observed Tumor Volume DynamicsKey Findings
NSCLC XenograftTumor regression38% to 51% decrease in tumor volume observed in some mice nih.gov
Colon Cancer Xenograft (LoVo)Significant inhibition of growthSignificant inhibition on study days 27–30 (p < 0.05) nih.gov
Renal Cancer Xenografts (786-O, Caki-1)Significantly lower tumor volumesConsistent reduction in tumor size nih.gov

Microscopic Evaluation of Tumor Inflammation and Necrosis

Microscopic analyses of tumors from preclinical models treated with this compound have provided critical insights into the compound's impact on tumor pathology, particularly concerning inflammation and necrosis.

Tumor Ulceration and Necrosis: Treatment with this compound has been observed to induce substantial tumor ulceration and necrosis in NSCLC xenografts wikipedia.org. Photomicrographs of these tumors revealed large areas of ulceration and necrosis, with only a small residual area of neoplastic tissue wikipedia.org. This macroscopic observation of ulceration and necrosis was a key finding that led to further investigation into the compound's immunomodulatory effects fishersci.dk.

Histopathological Findings: Histological examination of tumor tissues showed distinct foci of necrosis. These necrotic areas were characterized by the presence of necrotic neoplastic epithelial cells alongside degenerate and karyorrhectic neutrophils wikipedia.org. The presence of neutrophils suggests an active inflammatory response within the tumor microenvironment wikipedia.org.

Inflammatory Response: A predominantly neutrophilic inflammatory response was noted approximately one month after this compound treatment initiation. This inflammatory infiltration is consistent with a response to widespread cell death within the tumor wikipedia.org. When cells undergo death, the tissue site is rapidly infiltrated by leukocytes, initially neutrophils, followed by the accumulation of monocytes wikipedia.org. This immune cell infiltration indicates that this compound's induction of tumor cell death triggers a subsequent inflammatory and immune-mediated response, which contributes to tumor regression wikipedia.org. The observed tumor regression in these models is believed to be mediated, in part, by the derepression of the tumor suppressor gene p53 and the subsequent activation of natural killer (NK) cells wikipedia.org.

The microscopic evidence of extensive necrosis and the accompanying inflammatory response underscores this compound's direct cytotoxic effects on tumor cells and its capacity to elicit an immune reaction that contributes to tumor eradication.

Advanced Research Methodologies Applied to Nuc041 Studies

Synthetic Methodologies for NUC041 and Related Compounds

The development of this compound involved specific synthetic pathways designed to create a prodrug with improved pharmacological characteristics.

Chemical Synthesis Pathways and Optimizations

This compound, chemically known as 3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine, functions as a prodrug of 5-aza-2′,2′-difluorodeoxycytidine (NUC013) nih.govrna-society.orgrna-society.org. The synthesis of this compound involves the chemical modification of NUC013. Specifically, this compound can be prepared by treating 2′,2′-difluoro-5-azadeoxycytidine (NUC013) with an excess of 1,1,1,3,3,3-hexamethyldisilazane (TMS) in the presence of catalytic amounts of ammonium (B1175870) sulfate (B86663) at an elevated temperature of 125 °C nih.govrna-society.orgnih.gov. This process results in the conjugation of trimethylsilanol (B90980) (TMS) moieties at the 3′ and 5′ positions of the sugar component of NUC013, rendering the molecule hydrophobic rna-society.orgrna-society.orgnih.gov.

The design of this compound as a prodrug represents an optimization strategy aimed at enhancing the pharmacological profile of its active metabolite, NUC013 rna-society.orgrna-society.org. This compound was specifically engineered to be formulated in a hydrophobic vehicle, which serves to protect it from deamination and hydrolysis. Upon contact with blood, the TMS moieties of this compound are readily hydrolyzed, subsequently releasing the active compound, NUC013 rna-society.orgrna-society.org. This prodrug approach was developed to address the inherent instability and short half-life of 5-azanucleosides like NUC013 rna-society.orgrna-society.org. Further formulation development is considered necessary to fully optimize the pharmacology of NUC013 when derived from this compound nih.gov. Chemical synthesis pathways are continuously optimized to improve efficiency, yield, and purity, often involving systematic investigation of reaction parameters and the development of new reactions and catalysts chemicalbook.comnih.gov.

Analytical Techniques for Research and Characterization

A variety of analytical techniques are indispensable for the research and characterization of this compound, providing insights into its stability, metabolism, and biological effects.

Chromatographic Methods (e.g., HPLC-MS/MS) for Metabolite Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for assessing the stability and quantifying this compound and its active metabolite, NUC013. For instance, the stability of this compound when formulated in a PEG-phospholipid depot (PPD) and stored at 2–8 °C for 60 days was precisely measured using HPLC nih.gov.

Pharmacokinetic analyses, which typically employ highly sensitive and specific techniques like HPLC-tandem Mass Spectrometry (HPLC-MS/MS), have been instrumental in quantifying NUC013 concentrations derived from this compound in biological samples nih.gov. These studies revealed that the half-life of NUC013, when administered intravenously in mice, is approximately 20.1 minutes. In contrast, NUC013 derived from intramuscular this compound formulated in a PPD demonstrated a significantly prolonged half-life of 3.4 hours, representing a 13.6-fold improvement nih.govrna-society.orgrna-society.org. Furthermore, on a dose-equivalent basis, the area under the curve (AUCinf) of NUC013 increased 4.1-fold when delivered via this compound in PPD nih.gov. HPLC-MS/MS is widely utilized in drug development and pharmacokinetic studies for the identification and quantification of drugs and their metabolites in biological fluids, enabling the determination of drug efficacy and dosage.

Spectroscopic Techniques (e.g., NMR) for Research Insights

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural characterization and confirmation of this compound. The compound's characterization, including its purity (>97%), has been confirmed using 1H NMR spectroscopy nih.gov. NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure, composition, and purity of chemical compounds. It is routinely employed in chemical research to elucidate the identity and structural integrity of synthesized compounds.

Flow Cytometry for Immune Cell Characterization

Studies involving this compound have indicated its role in activating the immune system, particularly natural killer (NK) cells, which contributes to tumor regression nih.govnih.gov. The characterization of immune cell populations and their activation states in response to therapeutic interventions is typically achieved through flow cytometry. Flow cytometry is a fluorescence-based technology that allows for the identification, quantification, and characterization of various immune cell subsets within heterogeneous cell populations by detecting the expression of specific cell surface or intracellular antigens using fluorochrome-conjugated antibodies. This technique enables researchers to understand the cellular mechanisms underlying the observed anti-tumor effects, such as the activation of specific immune cell types like NK cells nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-Activity Relationship (SAR) studies are integral to the rational design and optimization of chemical compounds, aiming to understand how modifications to a molecule's structure affect its biological activity.

This compound itself is a direct outcome of SAR studies focused on improving the pharmacological properties of NUC013. NUC013, a 5-azanucleoside, suffers from a short half-life and relative instability rna-society.orgrna-society.org. By conjugating NUC013 with trimethylsilanol (TMS) at the 3′ and 5′ positions of its sugar moiety, this compound was created as a hydrophobic prodrug rna-society.orgrna-society.orgnih.gov. This modification significantly increased the half-life of the active NUC013 in vivo, demonstrating a successful application of SAR to enhance pharmacokinetic parameters nih.govrna-society.orgrna-society.org.

Future Directions and Research Gaps in Nuc041 Development

Further Elucidation of Immunomodulatory Mechanisms and Combinatorial Strategies

Preclinical studies have indicated that NUC041 mediates a unique antitumor immune response. researchgate.net Unlike the parent compound decitabine (B1684300), this compound treatment leads to a decrease in regulatory T cells (Tregs), which are known to suppress antitumor immunity. researchgate.net The compound has also been shown to modulate several other immune cell populations within the tumor microenvironment. A significant research gap remains in fully elucidating the precise molecular pathways through which this compound exerts these effects. Future studies should aim to identify the specific genes that are de-repressed by this compound's inhibition of DNA methylation, leading to the observed immune activation.

Key observed immunomodulatory effects of this compound in preclinical models include:

An increase in granzyme B in Natural Killer (NK) and Natural Killer T (NKT) cells. researchgate.net

An increase in the ratios of both CD8-T cells to Tregs and CD4-T cells to Tregs. researchgate.net

A decrease in myeloid-derived suppressor cells (MDSCs). researchgate.net

Table 1: Observed Immunomodulatory Effects of this compound in Preclinical Models

Immune Cell Population Observed Effect Potential Implication
Natural Killer (NK) Cells Increase in granzyme B researchgate.net Enhanced cytotoxic activity
Natural Killer T (NKT) Cells Increase in granzyme B researchgate.net Enhanced cytotoxic activity
CD8-T Cells / Treg Ratio Increased researchgate.net Shift towards an anti-tumor immune state
CD4-T Cells / Treg Ratio Increased researchgate.net Shift towards an anti-tumor immune state
Myeloid-Derived Suppressor Cells (MDSCs) Decreased researchgate.net Reduction of an immunosuppressive cell population

Furthermore, a crucial future direction is the exploration of combinatorial strategies. Given its immunomodulatory properties, there is a strong rationale for combining this compound with immune checkpoint inhibitors. For other compounds in this class, combination with agents that target the PD-L1 pathway is already being investigated. Additionally, research into other DNMT1 inhibitors suggests that combining them with DNA damaging agents could enhance efficacy, representing another pertinent area for future investigation with this compound. researchgate.net

Exploration of this compound in Additional Preclinical Disease Models

This compound has demonstrated efficacy in several mouse xenograft models of solid tumors. researchgate.net The compound showed significant inhibition of tumor growth and improved survival in models of triple-negative breast cancer (TNBC), non-small cell lung, pancreatic, and renal cancers. researchgate.net This initial success provides a strong foundation for its continued development.

Table 2: Preclinical Tumor Models Investigated with this compound

Tumor Type Cell Line(s) Key Findings
Triple-Negative Breast Cancer (TNBC) DU4475 Significant inhibition of tumor growth and improved survival. researchgate.net
Renal Cancer Renca, 786-O, Caki-1 Significantly lower tumor volumes and improved survival. researchgate.net
Pancreatic Cancer CFPAC-1, SW1990 Significantly lower tumor volumes and improved survival. researchgate.net
Non-Small Cell Lung Cancer Not Specified Effective in mouse xenograft models. researchgate.net

However, a significant research gap exists in evaluating this compound in more complex and clinically relevant preclinical models. nih.gov Future research should expand testing to include:

Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity of the original human tumor.

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors de novo in the context of a competent immune system, which is crucial for evaluating a compound with immunomodulatory activity like this compound. unimi.it

Models of Metastatic Disease: As metastasis is the primary cause of cancer-related mortality, evaluating the efficacy of this compound in models that spontaneously develop metastases is a critical next step. nih.gov

Exploring this compound in these advanced models will provide a more robust understanding of its therapeutic potential and the tumor contexts in which it is most likely to be effective.

Advanced Preclinical Formulation Optimization

A key objective in early drug development is to design a formulation that maximizes the exposure of the compound at its site of action. nih.gov this compound was developed specifically to ameliorate the formulation challenges of earlier DNMT inhibitors, which suffered from chemical instability and poor bioavailability. researchgate.net While its design is an improvement, advanced preclinical formulation optimization remains a critical future direction.

The goals of this research should focus on:

Enhancing Bioavailability: Further refinement of formulations for oral or other administration routes to ensure consistent and optimal absorption. mdpi.com

Modulating Pharmacokinetic Profile: Developing extended-release formulations could maintain therapeutic concentrations over a longer duration, potentially improving efficacy and convenience. mdpi.com

Ensuring Stability: Rigorous testing of the compound's stability in various formulation vehicles is necessary to guarantee its integrity and consistent performance in preclinical toxicology and efficacy studies. altasciences.com

Supporting Various Administration Routes: Developing and testing formulations for different routes of administration (e.g., oral, intravenous, subcutaneous) is essential for flexibility in future clinical trials and for conducting a full range of preclinical studies. nih.govmdpi.com

Careful physicochemical characterization and the intelligent use of excipients will be paramount in creating an optimal formulation to carry this compound forward into clinical development. nih.govbohrium.com

Identification of Biomarkers for Preclinical Response to this compound

To advance this compound into a precision medicine paradigm, the identification of biomarkers that predict response is essential. oup.com Preclinical studies have already yielded potential pharmacodynamic and predictive biomarkers. For instance, the significant decrease in MAGE-A positive tumor cells following treatment suggests that MAGE-A, which is frequently elevated in TNBC, could be both a target of the activated immune system and a potential biomarker of response. researchgate.net

Table 3: Potential Biomarkers for this compound Response from Initial Studies

Biomarker Type Potential Marker Rationale
Predictive MAGE-A Expression A significant decrease in MAGE-A positive cells was observed post-treatment, suggesting these cells are a primary target. researchgate.net
Pharmacodynamic Immune Cell Ratios (e.g., CD8+/Treg) Changes in immune cell populations within the tumor microenvironment confirm the immunomodulatory mechanism of action. researchgate.net
Pharmacodynamic Granzyme B levels in NK/NKT cells Increased levels indicate activation of cytotoxic immune cells. researchgate.net

A major research gap is the need for a systematic and comprehensive effort to discover and validate predictive biomarkers. nih.gov Future research directions should include:

Genomic and Epigenomic Profiling: Correlating the baseline DNA methylation status and gene expression profiles of preclinical models with their response to this compound could identify signatures that predict sensitivity or resistance. oup.com

Immune Infiltrate Analysis: Characterizing the baseline tumor immune microenvironment to determine if specific immune compositions ("hot" vs. "cold" tumors) predict a better response to this compound's immunomodulatory effects. unimi.it

Longitudinal Monitoring: Using non-invasive methods, such as imaging or liquid biopsies in animal models, to track changes in biomarkers over the course of treatment could provide insights into mechanisms of acquired resistance. nih.gov

Identifying robust biomarkers in the preclinical setting is a critical step to inform patient selection strategies and increase the probability of success in future clinical trials. unimi.it

Q & A

Q. How to design preclinical experiments to evaluate NUC041’s DNA methyltransferase inhibition mechanism?

Methodological Answer: To assess this compound’s mechanism, use in vitro enzyme activity assays (e.g., measuring 5-aza-2′-deoxycytidine incorporation into DNA and subsequent methylation inhibition). Pair this with in vivo models (e.g., xenograft mice) to evaluate tumor regression and survival rates. Dose-response studies should include multiple concentrations (e.g., 0.6 mg vs. 2.4/3.0 mg) to identify therapeutic windows, as seen in survival curve differentials . Validate results using bisulfite sequencing or pyrosequencing to quantify DNA methylation changes in tumor tissues.

Q. What experimental controls are critical for assessing this compound’s antitumor efficacy in vivo?

Methodological Answer: Include:

  • Negative controls : Saline-treated cohorts to establish baseline survival rates (e.g., saline control group with ~50% survival at 60 days) .
  • Positive controls : Compare against established DNA methyltransferase inhibitors (e.g., NUC013 at 20 mg/kg) .
  • Vehicle controls : Account for solvent effects (e.g., dexamethasone in combination regimens).
    Ensure randomization and blinding to mitigate bias, aligning with CONSORT guidelines for preclinical trials .

Q. How to characterize this compound’s pharmacokinetic profile in animal models?

Methodological Answer:

  • Plasma pharmacokinetics : Collect serial blood samples post-administration and quantify this compound and its active metabolite (NUC013) via LC-MS/MS.
  • Tissue distribution : Analyze drug concentrations in tumor vs. healthy tissues using mass spectrometry.
  • Metabolic stability : Perform liver microsome assays to assess conversion rates. Correlate findings with survival outcomes (e.g., higher 0.6 mg dose survival vs. lower efficacy in combination groups) .

Advanced Research Questions

Q. How to resolve contradictions in survival outcomes between this compound monotherapy and combination regimens?

Methodological Answer: Contradictory results (e.g., 0.6 mg monotherapy showing ~90% survival vs. 2.4/3.0 mg + Dex at ~70%) may stem from drug-drug interactions or dose-dependent toxicity . To address this:

  • Conduct isobologram analyses to identify synergistic, additive, or antagonistic effects in combination therapies.
  • Perform pharmacodynamic profiling to assess whether dexamethasone alters this compound’s metabolic activation or tumor targeting.
  • Apply principal contradiction analysis to isolate dominant factors (e.g., toxicity vs. efficacy) driving outcomes .

Q. What methodologies are recommended for quantifying epigenetic changes induced by this compound?

Methodological Answer:

  • Genome-wide methylation analysis : Use reduced representation bisulfite sequencing (RRBS) or methylated DNA immunoprecipitation (MeDIP-seq) on tumor biopsies.
  • Transcriptomic profiling : Pair methylation data with RNA-seq to identify reactivated tumor suppressor genes.
  • Single-cell epigenomics : Apply scATAC-seq to assess heterogeneity in drug response across cell subpopulations.
    Validate findings against clinical endpoints (e.g., survival rates) to establish mechanistic correlations .

Q. How to optimize dosing schedules for this compound to balance efficacy and toxicity?

Methodological Answer:

  • Fractionated dosing trials : Test intermittent vs. continuous dosing in murine models, monitoring body weight, hematological parameters, and tumor volume.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration data with methylation inhibition rates to predict optimal dosing intervals.
  • Toxicity thresholds : Define maximum tolerated doses (MTD) using escalation studies, referencing survival declines in high-dose groups (e.g., this compound 2.4/3.0 mg + Dex) .

Data Analysis and Validation

Q. How to statistically analyze survival data from this compound studies?

Methodological Answer:

  • Kaplan-Meier analysis : Plot survival curves and compare groups using log-rank tests (e.g., significant differences between saline control and treatment arms) .
  • Cox proportional hazards models : Adjust for covariates like tumor volume or baseline methylation status.
  • Replication : Ensure findings are reproducible across independent cohorts, adhering to NIH rigor guidelines .

Q. Table 1: Survival Rates in this compound Treatment Groups (60-Day Study)

Treatment GroupSurvival Rate (%)Key Observation
Saline Control50Baseline efficacy
This compound 0.6 mg90High monotherapy efficacy
This compound 2.4/3.0 mg + Dex70Potential toxicity
NUC013 20 mg/kg30Lower comparative efficacy

Q. How to validate this compound’s target engagement in epigenetic modulation?

Methodological Answer:

  • Chemical proteomics : Use biotinylated this compound analogs to pull down DNA methyltransferase targets from lysates.
  • Cellular thermal shift assays (CETSA) : Confirm drug-target binding by measuring protein stability shifts post-treatment.
  • Functional rescue experiments : Overexpress DNMT1/3A in cell lines to test if this compound’s effects are abrogated .

Ethical and Reporting Standards

Q. How to align this compound preclinical studies with ethical reporting standards?

Methodological Answer:

  • ARRIVE guidelines : Detail animal housing, randomization, and blinding in methods sections.
  • Data transparency : Share raw survival curves, methylation datasets, and statistical code in public repositories.
  • Conflict of interest disclosure : Declare funding sources and institutional approvals, as per CONSORT extensions .

Q. What strategies mitigate bias in this compound combination therapy studies?

Methodological Answer:

  • Blinded outcome assessment : Use third-party pathologists to evaluate tumor regression.
  • Pre-registration : Submit study protocols to preclinical registries (e.g., PreclinicalTrials.eu ) before data collection.
  • Negative data reporting : Publish null results (e.g., lack of synergy in certain combinations) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.